{3,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl}boronic acid
Description
{3,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl}boronic acid (CAS: Not explicitly provided; MFCD27935608) is a heterocyclic boronic acid derivative featuring a triazolo[4,3-a]pyridine core substituted with methyl groups at positions 3 and 6 and a boronic acid moiety at position 6. Its molecular formula is C₈H₁₀BN₃O₂, with a molecular weight of 199.00 g/mol (calculated). The compound is synthesized via Suzuki-Miyaura coupling or other palladium-catalyzed cross-coupling reactions, as evidenced by protocols for analogous triazolo-boronic acids . The boronic acid group enables participation in Suzuki reactions, making it valuable in medicinal chemistry for constructing biaryl scaffolds .
Properties
IUPAC Name |
(3,6-dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BN3O2/c1-5-3-7(9(13)14)8-11-10-6(2)12(8)4-5/h3-4,13-14H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGURNBPXDWUEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN2C1=NN=C2C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl}boronic acid typically involves the following steps:
Formation of the Triazolopyridine Core: : This can be achieved through the cyclization of appropriate precursors, such as aminopyridines, under acidic or basic conditions.
Introduction of the Boronic Acid Group: : The boronic acid group can be introduced through a boronation reaction, often using boronic acids or boronate esters as reagents.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve:
Microwave-Assisted Synthesis: : This method can enhance reaction rates and yields by providing uniform heating.
Catalyst-Free Synthesis: : Avoiding the use of catalysts can simplify the purification process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl}boronic acid: can undergo various chemical reactions, including:
Oxidation: : Converting the boronic acid to its corresponding boronic ester or boronic acid anhydride.
Reduction: : Reducing the boronic acid to boronic alcohols or boronic acids with different substituents.
Substitution: : Replacing the boronic acid group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).
Reduction: : Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
Boronic Esters: : Formed through the reaction with alcohols or phenols.
Boronic Acid Anhydrides: : Resulting from the oxidation of boronic acids.
Boronic Alcohols: : Produced by the reduction of boronic acids.
Scientific Research Applications
3,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl}boronic acid: has several applications in scientific research:
Chemistry: : Used as a building block in organic synthesis and as a reagent in cross-coupling reactions.
Biology: : Investigated for its potential biological activities, such as enzyme inhibition and modulation of biological pathways.
Medicine: : Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl}boronic acid exerts its effects involves:
Molecular Targets: : Interaction with specific enzymes or receptors.
Pathways Involved: : Modulation of signaling pathways related to disease processes.
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Pharmacological and Chemical Relevance
- Target Compound : The 3,6-dimethyl groups introduce steric hindrance, which may improve binding selectivity in kinase inhibitors or PROTACs (Proteolysis-Targeting Chimeras), as seen in triazolo-pyridine derivatives targeting Brd4 bromodomains .
- Carboxylic Acid Analog () : Lacks boronic acid reactivity but may serve as a carboxylate bioisostere in drug design, enhancing solubility .
- Spirocyclic Boronic Acid () : The spiro structure enhances metabolic stability, making it suitable for prolonged in vivo activity .
Stability and Reactivity
- Boronic Acid Stability : The target compound’s boronic acid group may form cyclic anhydrides under anhydrous conditions, but the 3,6-dimethyl substituents could sterically stabilize the boron center .
Biological Activity
{3,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl}boronic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique fused ring structure that imparts distinct chemical properties, making it a candidate for various pharmacological applications.
- Molecular Formula : C8H10BN3O2
- Molecular Weight : 190.99 g/mol
- CAS Number : 2377611-60-2
The biological activity of {3,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl}boronic acid is primarily attributed to its ability to inhibit specific enzymes and interact with molecular targets. It has shown promise in modulating pathways involved in cancer cell proliferation and has been linked to various pharmacological effects.
Antimicrobial Activity
Research indicates that compounds related to triazolo-pyridine derivatives exhibit significant antimicrobial effects against a range of pathogens. For instance:
- Gram-positive bacteria : Strong activity against methicillin-resistant Staphylococcus aureus (MRSA) was noted in studies involving triazole derivatives .
- Gram-negative bacteria : Compounds similar to {3,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl}boronic acid have demonstrated efficacy against Escherichia coli and Pseudomonas aeruginosa .
Anticancer Activity
The compound has shown potential antiproliferative effects:
- In vitro studies reported significant activity against various cancer cell lines including colon (HCT116), lung (A549), and breast (MCF-7) cancer cells. The mechanism involves inducing cell cycle arrest and apoptosis .
| Cancer Cell Line | Activity Observed |
|---|---|
| HCT116 | High |
| A549 | Moderate |
| MCF-7 | Significant |
Enzyme Inhibition
Enzymatic assays have revealed that {3,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl}boronic acid can inhibit key enzymes involved in metabolic pathways:
- Cholinesterases : Compounds in this class have shown both competitive and noncompetitive inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in neurodegenerative diseases .
Case Studies
- Antimicrobial Efficacy : A study demonstrated the effectiveness of triazole derivatives against biofilms formed by MRSA. The compounds exhibited a stronger antimicrobial effect compared to standard treatments, highlighting their potential as novel therapeutic agents .
- Anticancer Potential : Another investigation revealed that the compound induced G0/G1 phase arrest in cancer cells. This suggests a mechanism where the compound could potentially be utilized in cancer therapy as an adjunct or alternative to existing chemotherapeutics.
Q & A
Q. Basic Characterization
- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ confirm substituent positions. For example, methyl protons at δ 2.3–2.6 ppm and aromatic protons in the triazole-pyridine core at δ 7.5–8.2 ppm. Boronic acid protons may appear as broad peaks near δ 8–9 ppm .
- Potentiometric Titration : Purity is assessed via titration with 0.1 M perchloric acid in acetic acid, targeting 99–101% purity. Sample uncertainty (Δm) and molarity uncertainty (ΔCₘ) are minimized by standardizing titration volumes .
- HPLC : Detects impurities like oxidation byproducts (e.g., dione derivatives) and residual intermediates (e.g., hydrazinopyrazines), ensuring total impurities ≤0.5% .
What advanced methodologies optimize cross-coupling reactions involving this boronic acid?
Q. Advanced Synthesis
- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) in dioxane/water (10:1) at reflux achieves efficient coupling. reports >80% yield for Suzuki reactions with aryl/heteroaryl halides .
- Solvent-Free Conditions : For eco-friendly synthesis, solvent-free cyclization with phenyl acetic acid yields 93% product (analogous to triazolo-pyrimidine derivatives in ) .
- Microwave Assistance : Reduces reaction times (e.g., 1–3 hrs vs. 24 hrs) while maintaining regioselectivity.
How does the compound's stability impact experimental design?
Q. Advanced Stability Analysis
- pH Sensitivity : Boronic acids are prone to hydrolysis in aqueous basic conditions. Stability studies in buffers (pH 3–9) with LC-MS monitoring identify optimal storage conditions (e.g., anhydrous acetic acid) .
- Thermal Degradation : Thermogravimetric analysis (TGA) under nitrogen assesses decomposition thresholds. Impurities like 3-thioxo derivatives (from oxidation) are minimized by storing at –20°C in inert atmospheres .
Can computational modeling predict reactivity or binding interactions of this compound?
Q. Advanced Computational Studies
- DFT Calculations : Optimize boronic acid geometry and assess electron density for cross-coupling reactivity. Fukui indices identify nucleophilic/electrophilic sites .
- Molecular Docking : Predicts binding to kinase targets (e.g., EGFR-TK inhibitors in ). Docking scores correlate with experimental IC₅₀ values for triazolo-pyridine derivatives .
What biological targets are associated with triazolo-pyridine boronic acids?
Q. Advanced Applications
- Kinase Inhibition : Analogous triazolo-pyrimidines show EGFR-TK inhibition (IC₅₀ < 1 µM) in . The boronic acid moiety may enhance binding via covalent interactions with catalytic lysines .
- Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., nitro, chloro) exhibit Gram-positive antibacterial activity, suggesting potential for structure-activity relationship (SAR) studies .
What are best practices for handling and storing this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
